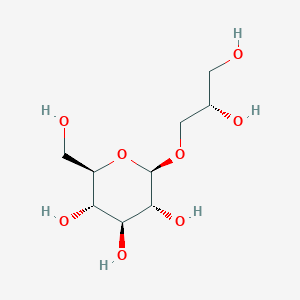
(2S)-2,3-Dihydropropyl beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2,3-Dihydropropyl beta-D-glucopyranoside is a chemical compound belonging to the class of glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This compound is characterized by its specific stereochemistry and the presence of a glucopyranoside moiety, which is a glucose molecule in its pyranose form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,3-Dihydropropyl beta-D-glucopyranoside typically involves the glycosylation of a suitable acceptor molecule with a glucopyranosyl donor. One common method is the use of a glucopyranosyl halide in the presence of a base to facilitate the formation of the glycosidic bond. The reaction conditions often include anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties to acceptor molecules. This method is advantageous due to its specificity and mild reaction conditions, which can lead to higher yields and fewer by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2,3-Dihydropropyl beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the glucopyranoside moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield glucuronic acid derivatives, while reduction can produce deoxy sugars.
Applications De Recherche Scientifique
(2S)-2,3-Dihydropropyl beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex glycosides and glycoconjugates.
Biology: The compound is used in studies of carbohydrate metabolism and enzyme activity.
Industry: It is used in the production of detergents and emulsifiers due to its surfactant properties.
Mécanisme D'action
The mechanism by which (2S)-2,3-Dihydropropyl beta-D-glucopyranoside exerts its effects is primarily through its interaction with specific enzymes and receptors. The glucopyranoside moiety can bind to carbohydrate-binding proteins, such as lectins, which play a role in cell-cell recognition and signaling. Additionally, the compound can be metabolized by glycosidases, leading to the release of glucose and other metabolites that participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl beta-D-glucopyranoside: Similar in structure but with a methyl group instead of a dihydropropyl group.
Octyl beta-D-glucopyranoside: Contains an octyl group, making it more hydrophobic and useful as a detergent.
Phenyl beta-D-glucopyranoside: Contains a phenyl group, which can enhance binding to aromatic receptors.
Uniqueness
(2S)-2,3-Dihydropropyl beta-D-glucopyranoside is unique due to its specific stereochemistry and the presence of a dihydropropyl group, which can influence its solubility, reactivity, and interaction with biological molecules. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C9H18O8 |
|---|---|
Poids moléculaire |
254.23 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[(2S)-2,3-dihydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4-,5+,6+,7-,8+,9+/m0/s1 |
Clé InChI |
NHJUPBDCSOGIKX-LHCONQACSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@H](CO)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


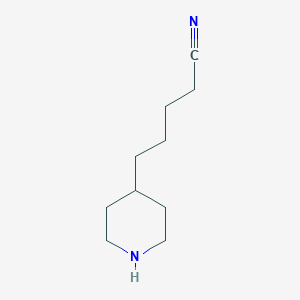
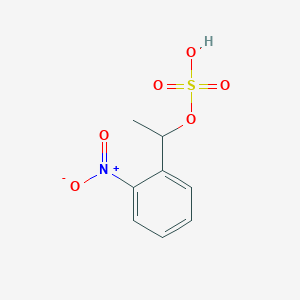
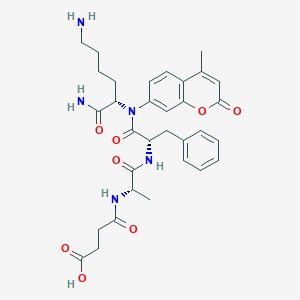

![Methyl 4-methyl-2,6-dioxohexahydrofuro[3,4-b]furan-3-carboxylate](/img/structure/B12829484.png)
![(3E)-N-(4-bromophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide](/img/structure/B12829485.png)
![2-methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12829487.png)
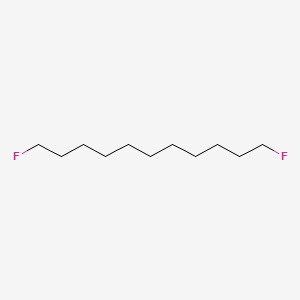
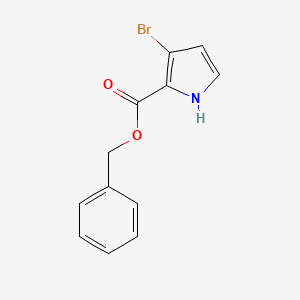
![2-(3-Aminopropyl)-1H-benzo[d]imidazol-6-amine](/img/structure/B12829508.png)
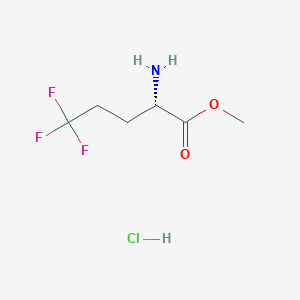
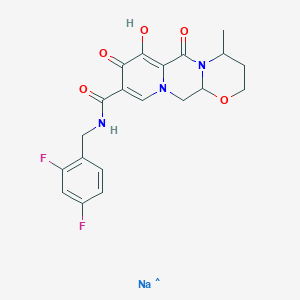
![(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphine oxide)](/img/structure/B12829526.png)

